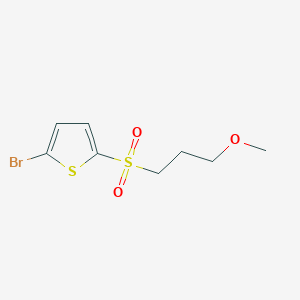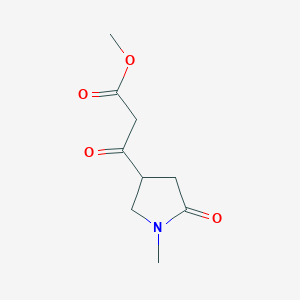
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Übersicht
Beschreibung
“Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The compound also has ester and ketone functional groups, which could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolidinone ring, a methyl group attached to the nitrogen in the ring, and a 3-oxopropanoate group attached to the 3-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the ester and ketone functional groups, which are common sites of nucleophilic attack. The pyrrolidinone ring could also participate in reactions, particularly at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could make it polar and potentially soluble in polar solvents . The pyrrolidinone ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibitors
- Scientific Field : Medicinal Chemistry, Virology
- Application Summary : This compound has been used in the synthesis of inhibitors for HIV-1 integrase, an enzyme that catalyzes the insertion of viral DNA into the host cell’s genome .
- Methods of Application : The preparation of these compounds was enabled by a three-step, two-pot reaction sequence from a common butenolide intermediate .
- Results or Outcomes : These analogs exhibit excellent activity against viral replication in a cell-based assay .
Antimicrobial Study
- Scientific Field : Microbiology
- Application Summary : Research has focused on producing derivatives of similar compounds for their potential antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Synthesis of Urea Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound “(1-methyl-5-oxopyrrolidin-3-yl)urea” is used in the synthesis of various urea derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Production of Carbamate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “Benzyl N- (1-methyl-5-oxopyrrolidin-3-yl)carbamate” is a compound used in the production of various carbamate derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Synthesis of Urea Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound “(1-methyl-5-oxopyrrolidin-3-yl)urea” is used in the synthesis of various urea derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Production of Carbamate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “Benzyl N- (1-methyl-5-oxopyrrolidin-3-yl)carbamate” is a compound used in the production of various carbamate derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJPUZMQZBNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



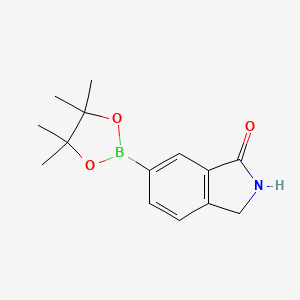

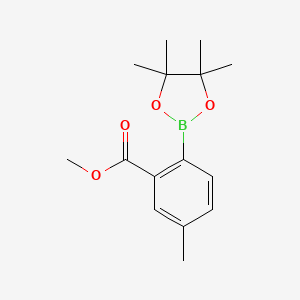
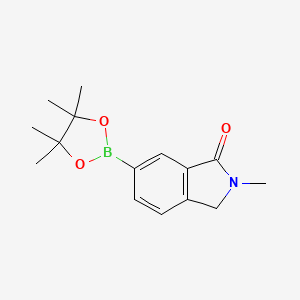
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
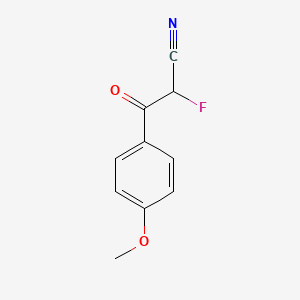
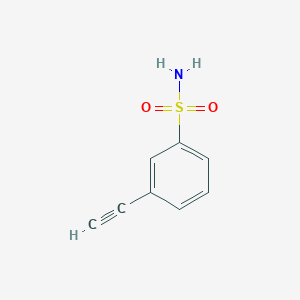
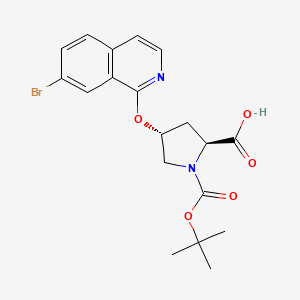
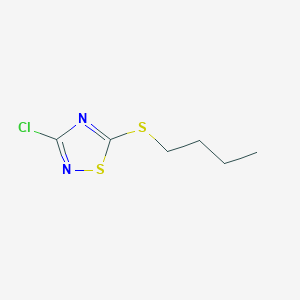
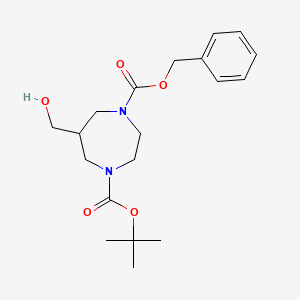
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
